5-Fluoro-4-hydroxypyrimidine

Description

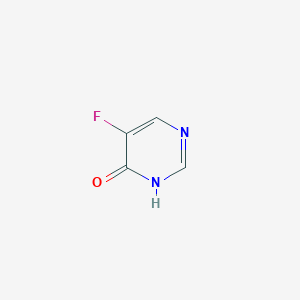

Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAHQCCWEKHGTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217403 | |

| Record name | Fluoxydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671-35-2 | |

| Record name | 5-Fluoro-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=671-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoxydine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoxidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoxydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOXYDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB4K113EL0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-4-hydroxypyrimidine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-4-hydroxypyrimidine, also known as 5-fluoropyrimidin-4(3H)-one, is a fluorinated heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structural similarity to naturally occurring pyrimidine bases makes it a valuable building block for the synthesis of various therapeutic agents, most notably as a key intermediate in the production of antifungal medications. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, physicochemical properties, and detailed synthesis protocols for this compound. It also explores its critical role in synthetic pathways for drug development and its tautomeric nature.

Chemical Structure and Molecular Data

This compound is a pyrimidine ring substituted with a fluorine atom at the 5-position and a hydroxyl group at the 4-position. The presence of the highly electronegative fluorine atom significantly influences the electronic properties of the pyrimidine ring, impacting its reactivity and biological activity.

The compound exists in tautomeric equilibrium between the hydroxy form (this compound) and the more stable keto form (5-fluoropyrimidin-4(3H)-one).[1] This tautomerism is a crucial aspect of its chemical behavior.

Molecular Structure

Chemical Formula: C₄H₃FN₂O

Molecular Weight: 114.08 g/mol [2][3]

CAS Number: 671-35-2[2]

Synonyms: 5-fluoropyrimidin-4(3H)-one, 4-Hydroxy-5-fluoropyrimidine, Fluoxydine[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 204-205 °C | [4][6] |

| Boiling Point | 200.5 °C at 760 mmHg | [4][5] |

| Density | 1.572 g/cm³ | [5] |

| pKa | 7.13 ± 0.40 (Predicted) | [1] |

| Solubility | Slightly soluble in water. More readily soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). | [1] |

Spectroscopic Data (Reference)

| Spectroscopic Technique | Expected Characteristic Peaks for this compound (based on 5-FU) |

| FTIR (cm⁻¹) | Broad band for N-H stretching (around 3100-3500), C=O stretching (around 1650-1720), C-N stretching (around 1650), and C-F stretching (around 1250-1280).[7][8] |

| ¹H NMR | Signals corresponding to the protons on the pyrimidine ring. |

| ¹³C NMR | Resonances for the carbon atoms in the pyrimidine ring, with the carbon attached to the fluorine showing a characteristic large coupling constant. |

| ¹⁹F NMR | A single resonance, the chemical shift of which is sensitive to the chemical environment.[9] |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation reaction of ethyl fluoroacetate.[1][4]

Materials:

-

Sodium methoxide

-

Ethyl formate

-

Toluene

-

Ethyl fluoroacetate

-

Anhydrous methanol

-

Formamidine acetate

-

Hydrochloric acid

-

Absolute ethanol

-

Activated carbon

Procedure:

-

Add sodium methoxide to a dry reaction vessel.

-

Add ethyl formate to neutralize any free alkali in the sodium methoxide.

-

Distill off the methanol under normal pressure with stirring, followed by distillation under reduced pressure until the sodium methoxide becomes a white powder.

-

Cool the reaction vessel to 50°C and add toluene.

-

Lower the temperature to 10°C and add ethyl formate dropwise.

-

While maintaining the temperature below 10°C, add ethyl fluoroacetate dropwise.

-

Allow the reaction to proceed at 20-25°C for 7 hours.

-

Cool the mixture to below 10°C and add anhydrous methanol and formamidine acetate.

-

Stir the mixture until the reactants solidify and let it stand overnight.

-

Add hydrochloric acid and slowly heat to dissolve the solid.

-

Filter the solution and evaporate a portion of the liquid from the filtrate under normal pressure.

-

Cool the solution to induce crystallization and filter to obtain the crude product.

-

Recrystallize the crude product from absolute ethanol with activated carbon for decolorization to yield pure this compound.[1][4]

Visualizations

Tautomerism of this compound

The equilibrium between the keto and enol tautomers of this compound is a key characteristic of its structure.

Caption: Tautomeric equilibrium of this compound.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Role in Drug Synthesis: Voriconazole Intermediate

This compound is a crucial building block in the synthesis of the broad-spectrum antifungal agent, Voriconazole.

Caption: Role of this compound in Voriconazole synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. capotchem.com [capotchem.com]

- 3. parchem.com [parchem.com]

- 4. echemi.com [echemi.com]

- 5. This compound CAS# 671-35-2 [gmall.chemnet.com]

- 6. 671-35-2 CAS MSDS (4-Hydroxy-5-fluorpyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

5-Fluoro-4-hydroxypyrimidine CAS number and synonyms

CAS Number: 671-35-2

Synonyms: 5-Fluoropyrimidin-4(3H)-one, Fluoxydine, 4-Hydroxy-5-Fluorpyrimidine[1]

This technical guide provides a summary of the available information on 5-Fluoro-4-hydroxypyrimidine, a fluorinated pyrimidine derivative. While this compound is of interest to researchers in medicinal chemistry and drug development, publicly available data regarding its specific biological activity, detailed experimental protocols, and quantitative metrics are limited. This document compiles the existing information and highlights areas where further research is needed.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in Table 1. This information is primarily sourced from chemical suppliers.

| Property | Value | Reference |

| CAS Number | 671-35-2 | [1][2][3][4][5] |

| Molecular Formula | C4H3FN2O | [3] |

| Molecular Weight | 114.1 g/mol | [3] |

| Appearance | Solid | |

| Purity | ≥98% | [3] |

| Storage | Room temperature | [3] |

Synthesis

The following diagram illustrates a generalized synthetic pathway for fluorinated pyrimidines, which may be conceptually adapted for this compound.

Biological Activity and Mechanism of Action

Detailed experimental studies on the specific biological activity and mechanism of action of this compound are not extensively reported in peer-reviewed literature. Much of the understanding of fluoropyrimidines is derived from studies on the widely used anticancer drug 5-Fluorouracil (5-FU).

Fluoropyrimidines, in general, are known to exert their cytotoxic effects through the inhibition of thymidylate synthase, a key enzyme in the de novo synthesis of pyrimidines, and by their incorporation into RNA and DNA, leading to cellular damage.[10][11] It is plausible that this compound may share a similar mechanism of action, potentially acting as a pro-drug that is metabolized to an active form. However, without specific experimental data, this remains speculative.

The general mechanism of action for fluoropyrimidine drugs is depicted in the following pathway diagram.

Quantitative Data

There is a notable absence of publicly available quantitative data for this compound. Key metrics for drug development professionals, such as IC50 values against various cell lines, enzyme inhibition constants (Ki), or pharmacokinetic data, have not been found in the searched literature.

Experimental Protocols

Detailed experimental protocols for assays involving this compound, such as cell viability assays, enzyme inhibition assays, or in vivo studies, are not available in the public domain.

Spectroscopic Data

Comprehensive spectroscopic data, including 1H NMR, 13C NMR, mass spectrometry, and infrared spectroscopy, for this compound are not readily accessible in published literature or common spectral databases. While some commercial suppliers may possess this data, it is not publicly disseminated. The following diagram outlines a typical workflow for the chemical characterization of a compound like this compound.

Conclusion

This compound is a chemical entity with a known structure and CAS number. However, there is a significant lack of in-depth technical data in the public domain. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The absence of detailed biological studies and quantitative data indicates that the potential of this compound remains largely unexplored. Further research is required to elucidate its synthesis, biological activity, mechanism of action, and full physicochemical profile to determine its potential as a therapeutic agent or a tool for chemical biology.

References

- 1. This compound CAS# 671-35-2 [gmall.chemnet.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 671-35-2|this compound|BLD Pharm [bldpharm.com]

- 5. 671-35-2 this compound AKSci I046 [aksci.com]

- 6. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]

- 8. 4-Ethyl-5-fluoro-6-hydroxypyrimidine | 137234-87-8 [chemicalbook.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Synthesis and biological activity of 5-fluoro-2'-deoxyuridine 5'-phosphorodiamidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of fluorinated pyrimidine analogs

An In-depth Technical Guide to the Biological Activity of Fluorinated Pyrimidine Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated pyrimidine analogs are a cornerstone of chemotherapy, representing a class of antimetabolite drugs widely used in the treatment of various solid tumors, including colorectal, breast, gastric, and pancreatic cancers.[1][2][3] Developed in the 1950s, these compounds are structurally similar to endogenous pyrimidines (uracil and thymine), allowing them to interfere with critical cellular processes, primarily nucleic acid synthesis.[4][5] By acting as fraudulent substrates, they inhibit key enzymes and can be incorporated into DNA and RNA, ultimately leading to cytotoxicity, especially in rapidly proliferating cancer cells.[1][6] This guide provides a comprehensive overview of the core mechanisms of action, metabolic pathways, and biological activities of key fluorinated pyrimidine analogs. It also details common experimental protocols for their evaluation and summarizes quantitative data on their efficacy.

Core Mechanisms of Action

The anticancer effects of fluorinated pyrimidines are primarily mediated through three interconnected mechanisms: inhibition of thymidylate synthase, and the disruption of DNA and RNA function through misincorporation.[1]

Inhibition of Thymidylate Synthase (TS)

The most well-established mechanism is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[7][8][9]

-

Metabolic Activation: The prodrug 5-Fluorouracil (5-FU) is intracellularly converted to several active metabolites, including 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[1][6]

-

Ternary Complex Formation: FdUMP binds to the nucleotide-binding site of TS. In the presence of the cofactor 5,10-methylenetetrahydrofolate (CH₂THF), it forms a stable, covalent ternary complex.[6][7]

-

"Thymineless Death": This complex blocks the normal substrate, deoxyuridine monophosphate (dUMP), from accessing the enzyme's active site.[1] The resulting depletion of the dTMP pool leads to a scarcity of deoxythymidine triphosphate (dTTP), which inhibits DNA replication and repair, inducing a state known as "thymineless death" in rapidly dividing cancer cells.[6][10]

References

- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 2. Clinical trials with fluorinated pyrimidines in patients with head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acpjournals.org [acpjournals.org]

- 6. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Thymidylate synthase inhibitors in cancer therapy: direct and indirect inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorouracil - Wikipedia [en.wikipedia.org]

December 2025

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the widely used chemotherapeutic agent 5-fluorouracil (5-FU) and its related compounds. For decades, 5-FU has been a cornerstone in the treatment of various solid tumors, and a deep understanding of its molecular pharmacology is critical for ongoing research, drug development, and clinical application. This document details the metabolic activation of 5-FU, its primary mechanisms of cytotoxicity through thymidylate synthase inhibition and nucleic acid incorporation, and the pathways leading to drug resistance. We further explore the pharmacology of key 5-FU prodrugs, including capecitabine and tegafur, and combination therapies such as Uracil-Tegafur (UFT) and S-1. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth information through structured data, detailed experimental protocols, and visual representations of the key molecular pathways.

Introduction

5-Fluorouracil (5-FU), a fluorinated pyrimidine analog, has been a mainstay of cancer chemotherapy since its development in the 1950s.[1] Its broad antitumor activity has established it as a critical component in the treatment of a range of solid tumors, including colorectal, breast, gastric, and head and neck cancers.[1][2] The cytotoxic effects of 5-FU are exerted through multiple intricate mechanisms, primarily involving the disruption of DNA synthesis and integrity, and the impairment of RNA processing and function.[1][3] This guide delves into the core molecular pathways that underpin the therapeutic and toxic effects of 5-FU and its derivatives.

The Metabolic Activation and Catabolism of 5-Fluorouracil

5-FU is a prodrug that must be converted intracellularly into its active metabolites to exert its cytotoxic effects.[4] The anabolic and catabolic pathways of 5-FU are complex and vary between normal and tumor tissues, contributing to the observed interpatient variability in response and toxicity.[5]

Upon entering the cell, 5-FU is metabolized via three main anabolic pathways to form the active nucleotides: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[1][2]

Conversely, the majority of administered 5-FU (over 80%) is rapidly catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD).[6][7] DPD converts 5-FU to the inactive metabolite 5,6-dihydro-5-fluorouracil (DHFU).[4] Genetic variations in the DPD gene (DPYD) can lead to DPD deficiency, resulting in severe and potentially fatal toxicity from standard doses of 5-FU.[8]

Core Mechanisms of 5-FU Cytotoxicity

The anticancer effects of 5-FU are primarily attributed to two key mechanisms: the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into DNA and RNA.[1]

Inhibition of Thymidylate Synthase (TS)

The 5-FU metabolite FdUMP is a potent inhibitor of thymidylate synthase (TS), a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[6][9] FdUMP, in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF), forms a stable ternary complex with TS.[1][2] This complex blocks the normal substrate, deoxyuridine monophosphate (dUMP), from accessing the enzyme's active site, thereby inhibiting dTMP synthesis.[1] The resulting depletion of dTMP leads to an imbalance in the deoxynucleotide pool and induces "thymineless death," a form of apoptosis in rapidly dividing cancer cells.[9] The co-administration of leucovorin (a stable form of reduced folate) enhances the formation and stability of this ternary complex, thereby increasing the cytotoxic efficacy of 5-FU.[9]

Incorporation into RNA and DNA

The 5-FU metabolites FUTP and FdUTP can be incorporated into RNA and DNA, respectively, leading to significant cellular damage.[3][6]

-

RNA Disruption: FUTP is incorporated into various RNA species in place of uridine triphosphate (UTP).[2][3] This incorporation disrupts RNA processing, including pre-rRNA maturation, tRNA post-transcriptional modification, and pre-mRNA splicing, ultimately leading to impaired protein synthesis and cellular dysfunction.[4][6] Recent studies suggest that the incorporation of 5-FU into ribosomal RNA (rRNA) is a major contributor to its cytotoxicity in gastrointestinal cancers.[10][11]

-

DNA Damage: FdUTP can be misincorporated into DNA in place of deoxythymidine triphosphate (dTTP).[2][3] This leads to DNA fragmentation and damage, triggering cell cycle arrest and apoptosis.[3]

Related Compounds and Combination Therapies

To improve the therapeutic index and oral bioavailability of 5-FU, several prodrugs and combination therapies have been developed.

Capecitabine

Capecitabine is an oral fluoropyrimidine carbamate that is converted to 5-FU through a three-step enzymatic cascade.[12][13] The final conversion step is catalyzed by thymidine phosphorylase (TP), an enzyme that is often found in higher concentrations in tumor tissue compared to normal tissue, leading to a degree of tumor-selective activation of 5-FU.[12][14]

Tegafur and its Combinations

Tegafur is another oral prodrug that is gradually metabolized to 5-FU by cytochrome P450 enzymes in the liver.[8][15] It is often administered in combination with other agents to enhance its efficacy and reduce its toxicity.

-

Uracil-Tegafur (UFT): This combination includes uracil, which competitively inhibits DPD, the primary enzyme responsible for 5-FU catabolism.[16][17] This inhibition leads to higher and more sustained plasma concentrations of 5-FU.[18]

-

S-1 (Tegafur-Gimeracil-Oteracil): S-1 is a combination of tegafur, gimeracil, and oteracil.[19] Gimeracil is a potent DPD inhibitor, more so than uracil, leading to sustained 5-FU levels.[19] Oteracil potassium inhibits orotate phosphoribosyltransferase (OPRT) in the gastrointestinal tract, which reduces the local conversion of 5-FU to its active metabolites in the gut, thereby mitigating gastrointestinal toxicity.[19][20]

Mechanisms of Resistance to 5-Fluorouracil

Both intrinsic and acquired resistance to 5-FU are significant clinical challenges. The primary mechanisms of resistance include:

-

Upregulation of Thymidylate Synthase: Increased expression of the TYMS gene, leading to higher levels of the TS enzyme, is a well-established mechanism of 5-FU resistance.[21][22] Higher TS levels require a greater concentration of FdUMP for effective inhibition.[22]

-

Altered Drug Metabolism: Changes in the expression of enzymes involved in 5-FU anabolism and catabolism can impact drug efficacy. Downregulation of activating enzymes like OPRT or upregulation of the catabolic enzyme DPD can lead to reduced levels of active 5-FU metabolites.[21][23]

-

Evasion of Apoptosis: Alterations in apoptotic signaling pathways, such as mutations in the p53 tumor suppressor gene or changes in the expression of Bcl-2 family proteins, can render cancer cells resistant to 5-FU-induced cell death.[22][23]

-

Changes in Drug Transport: Increased expression of drug efflux transporters can reduce the intracellular concentration of 5-FU and its metabolites.[23]

Quantitative Data

Table 1: IC50 Values of 5-Fluorouracil in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HCT116 | Colorectal Cancer | 11.3 | 72 | [16] |

| SW480 | Colorectal Cancer | >200 | 72 | [1] |

| HT-29 | Colorectal Cancer | 11.25 | 120 | [16] |

| A549 | Non-Small Cell Lung Cancer | 5.03 | 48 | [20] |

| ESCC Cell Lines (Range) | Esophageal Squamous Cell Carcinoma | 1.00 - 39.81 | Not Specified | [24] |

| SMMC-7721 | Hepatocellular Carcinoma | 21.9 - 43.2 | 48 | [17] |

| Bel-7402 | Hepatocellular Carcinoma | 21.9 - 43.2 | 48 | [17] |

| HepG-2 | Hepatocellular Carcinoma | 21.9 - 43.2 | 48 | [17] |

| MHCC97H | Hepatocellular Carcinoma | 21.9 - 43.2 | 48 | [17] |

Table 2: Pharmacokinetic Parameters of 5-Fluorouracil in Cancer Patients

| Parameter | Value (Mean ± SD) | Patient Population | Reference |

| Cmax (250 mg/m²) | 18.15 ± 1.35 µg/mL | Colorectal Cancer | [4] |

| Cmax (370 mg/m²) | 48.41 ± 7.69 µg/mL | Colorectal Cancer | [4] |

| AUC (250 mg/m²) | 3.77 ± 0.21 h x µg/mL | Colorectal Cancer | [4] |

| AUC (370 mg/m²) | 13.61 ± 2.3 h x µg/mL | Colorectal Cancer | [4] |

| Terminal Half-life | 0.26 ± 0.19 h | Colorectal Cancer | [25] |

| Total Body Clearance (250 mg/m²) | 54.64 ± 3.54 L/h/m² | Colorectal Cancer | [4] |

| Total Body Clearance (370 mg/m²) | 25.43 ± 2.3 L/h/m² | Colorectal Cancer | [4] |

| Therapeutic AUC Range | 20 to 40 mg x h/L | General Cancer | [18] |

Table 3: Incorporation of 5-Fluorouracil into Nucleic Acids

| Parameter | Value | Tissue/Cell Type | Reference |

| Maximal RNA Incorporation | 1.0 pmol/µg RNA | Human Colorectal Tumor Biopsies | [26] |

| Maximal DNA Incorporation | 127 fmol/µg DNA | Human Colorectal Tumor Biopsies | [26] |

| RNA vs. DNA Incorporation Ratio | Up to 15,000-fold higher in RNA | Human Cell Lines | [27] |

Experimental Protocols

Thymidylate Synthase (TS) Inhibition Assay (Tritium Release Assay)

Principle: This assay measures the activity of TS by quantifying the release of tritium from a radiolabeled substrate, [5-³H]dUMP, as it is converted to dTMP. The displacement of the tritium at the 5-position of the uracil ring results in the formation of tritiated water, which can be measured by liquid scintillation counting.[8]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), 2-mercaptoethanol, and the cell or tissue lysate.[8]

-

Initiation of Reaction: Start the reaction by adding the substrate, [5-³H]dUMP, and the cofactor, 5,10-methylenetetrahydrofolate.[8]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding activated charcoal to adsorb the unreacted [5-³H]dUMP.[8]

-

Separation: Centrifuge the mixture to pellet the charcoal.

-

Quantification: Transfer the supernatant containing the tritiated water to a scintillation vial and measure the radioactivity using a liquid scintillation counter.[8]

Quantification of 5-FU Incorporation into DNA and RNA (GC-MS Method)

Principle: This method utilizes gas chromatography-mass spectrometry (GC-MS) to quantify the amount of 5-FU incorporated into nucleic acids after their complete enzymatic degradation to individual bases.[26][28]

Protocol:

-

Nucleic Acid Isolation: Isolate total RNA and DNA from 5-FU-treated cells or tissues using standard extraction protocols.

-

Enzymatic Digestion:

-

For RNA: Incubate the isolated RNA with a cocktail of enzymes including RNase, alkaline phosphatase, and uridine phosphorylase to completely degrade the RNA into its constituent bases, including any incorporated 5-FU.[28]

-

For DNA: Use a similar enzymatic digestion approach with DNases and other appropriate enzymes.

-

-

Derivatization: Derivatize the resulting bases to make them volatile for GC analysis.

-

GC-MS Analysis: Analyze the derivatized samples using a GC-MS system. The amount of 5-FU is quantified by comparing its peak area to that of a known internal standard.[26]

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with varying concentrations of 5-FU or other compounds for the desired exposure time (e.g., 24, 48, or 72 hours).[29]

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Signaling Pathways and Visualizations

5-Fluorouracil Metabolic Pathways

The following diagram illustrates the anabolic and catabolic pathways of 5-FU.

Caption: Metabolic activation and catabolism of 5-Fluorouracil.

5-FU Induced p53-Mediated Apoptosis

This diagram illustrates how 5-FU-induced DNA and RNA damage can activate the p53 signaling pathway, leading to apoptosis.

Caption: 5-FU induced p53-mediated apoptotic signaling.

Capecitabine Activation Pathway

This diagram shows the three-step enzymatic conversion of the oral prodrug capecitabine to 5-FU.

Caption: Metabolic activation pathway of Capecitabine to 5-FU.

Conclusion

5-Fluorouracil and its related compounds remain indispensable tools in the armamentarium against cancer. A thorough understanding of their complex mechanisms of action, metabolic pathways, and resistance mechanisms is paramount for optimizing their clinical use and for the development of novel therapeutic strategies. This technical guide has provided a detailed overview of these aspects, supported by quantitative data, experimental methodologies, and visual representations of the key molecular events. Continued research into the intricate signaling networks modulated by 5-FU will undoubtedly pave the way for more effective and personalized cancer therapies.

References

- 1. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of 5-Fluorouracil-Induced Apoptosis on Cultured Corneal Endothelial Cells [scirp.org]

- 4. Comparative pharmacokinetic analysis of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil after conventional and reduced test dose in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Fluorouracil enhances the chemosensitivity of gastric cancer to TRAIL via inhibition of the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journal.waocp.org [journal.waocp.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Enhancement of TRAIL-induced apoptosis by 5-fluorouracil requires activating Bax and p53 pathways in TRAIL-resistant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Fluorouracil signaling through a calcium-calmodulin-dependent pathway is required for p53 activation and apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 5-Fluorouracil Suppresses Colon Tumor through Activating the p53-Fas Pathway to Sensitize Myeloid-Derived Suppressor Cells to FasL+ Cytotoxic T Lymphocyte Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolomic analysis of dynamic response and drug resistance of gastric cancer cells to 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. Activation of MAP kinases by 5-fluorouracil in a 5-fluorouracil-resistant variant human cell line derived from a KT breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 5-FU promotes stemness of colorectal cancer via p53-mediated WNT/β-catenin pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Evaluating the Efficacy and Safety of 4% 5-Fluorouracil Cream in Patients with Actinic Keratosis: An Expert Opinion - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Quantification of 5-fluorouracil incorporation into RNA of human and murine tumors as measured with a sensitive gas chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Dawn of a New Era in Chemotherapy: The Discovery and Enduring Legacy of 5-Fluoropyrimidines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of 5-fluoropyrimidines into the clinical setting marked a pivotal moment in the history of oncology. This class of antimetabolite drugs, born from a rational approach to drug design, has remained a cornerstone of cancer treatment for over six decades. This technical guide delves into the discovery, historical development, and mechanistic intricacies of 5-fluoropyrimidines, providing a comprehensive resource for professionals in the field of drug development and cancer research.

A Serendipitous Discovery and Rational Design

The story of 5-fluoropyrimidines begins in 1954 when Abraham Cantarow and Karl Paschkis observed that liver tumors absorbed the nucleobase uracil more readily than normal liver cells.[1] This finding sparked the interest of Dr. Charles Heidelberger, a scientist at the McArdle Laboratory for Cancer Research at the University of Wisconsin-Madison. Heidelberger, who had previously noted the inhibitory effects of fluorine in fluoroacetic acid on a vital enzyme, hypothesized that introducing a fluorine atom into uracil could create a potent anticancer agent.[1]

Heidelberger collaborated with Robert Duschinsky and Robert Schnitzer at Hoffmann-La Roche to synthesize 5-fluorouracil (5-FU) in 1957.[2][3][4] Their rationale was that the fluorine atom at the 5th position of the pyrimidine ring would block the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. The initial preclinical studies were promising, demonstrating that 5-FU markedly inhibited tumors in mice.[1] The first clinical findings of 5-FU's activity in human cancers were reported in 1958 by Anthony R. Curreri, Fred J. Ansfield, Forde A. McIver, Harry A. Waisman, and Charles Heidelberger.[1] 5-FU was patented in 1956 and entered medical use in 1962.[1][5]

The Evolution of 5-Fluoropyrimidine Therapy: Prodrugs and Combination Regimens

While intravenous 5-FU proved to be an effective anticancer agent, its use was associated with several drawbacks, including a short half-life, poor oral bioavailability, and a range of toxicities.[6][7] These limitations spurred the development of oral 5-fluoropyrimidine prodrugs designed to improve the therapeutic index of 5-FU.

Tegafur , a prodrug of 5-FU, was developed to be gradually metabolized into the active drug.[8] To further enhance its efficacy and reduce its degradation, Uracil and Tegafur (UFT) was formulated as a combination of tegafur and uracil in a 1:4 molar ratio.[9] Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism.[6]

Capecitabine (Xeloda) , another oral prodrug, was designed for tumor-selective activation. It undergoes a three-step enzymatic conversion to 5-FU, with the final step catalyzed by thymidine phosphorylase, an enzyme often found in higher concentrations in tumor tissues.[6][10]

S-1 (TS-1) is a combination oral fluoropyrimidine that includes tegafur, gimeracil (a potent DPD inhibitor), and oteracil (which reduces gastrointestinal toxicity).[11]

These oral agents have offered comparable efficacy to intravenous 5-FU in various cancers, with the added benefits of convenience and often a more manageable toxicity profile.[6][12]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The cytotoxic effects of 5-fluoropyrimidines are mediated through multiple mechanisms that ultimately disrupt DNA and RNA synthesis and function.[6][10]

Upon entering the cell, 5-FU is converted into three active metabolites:

-

Fluorodeoxyuridine monophosphate (FdUMP): This is the primary mediator of 5-FU's cytotoxic effect. FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor, 5,10-methylenetetrahydrofolate.[13][14] This complex inhibits the activity of TS, leading to the depletion of dTMP, a crucial precursor for DNA synthesis. The resulting "thymineless death" is a key mechanism of 5-FU-induced cell killing.[14]

-

Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP). This incorporation leads to DNA damage and fragmentation.[13]

-

Fluorouridine triphosphate (FUTP): FUTP is incorporated into RNA, disrupting RNA processing and function, which contributes to cytotoxicity.[10]

The following diagram illustrates the metabolic activation and mechanism of action of 5-fluorouracil.

Caption: Metabolic activation and mechanisms of action of 5-Fluorouracil (5-FU).

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials of various 5-fluoropyrimidines in different cancer types.

Table 1: Efficacy of 5-Fluorouracil (5-FU) in Colorectal Cancer

| Regimen | Number of Patients | Overall Response Rate (%) | Median Progression-Free Survival (months) | Median Overall Survival (months) | Citation |

| Continuous Infusion 5-FU | 91 | 33% (6% CR, 27% PR) | - | 11 | [5] |

| 5-FU + Leucovorin | 119 | 18.5% | - | 12.6 | [15] |

| FOLFIRI (5-FU/LV + Irinotecan) | 430 | 62.2% | 8.5 | - | [16] |

| FOLFOX4 (5-FU/LV + Oxaliplatin) | 463 | 9.9% | 4.6 | - | [16] |

CR: Complete Response, PR: Partial Response

Table 2: Efficacy of Capecitabine in Breast Cancer

| Treatment Setting | Number of Patients | Overall Response Rate (%) | Median Time to Progression (months) | Median Overall Survival (months) | Citation |

| Pretreated with Anthracyclines | 22 | 36% | 3.0 | 7.6 | [17] |

| Paclitaxel-Resistant | 163 | 20% | - | 12.8 | [18] |

| First-Line (vs. CMF) | 95 | 30% | - | - | [17] |

| Adjuvant (15-year follow-up) | 1500 | - | - | 77.6% (vs 73.3% control) | [19] |

Table 3: Efficacy of Tegafur-Uracil (UFT) in Gastric Cancer

| Study Type | Number of Patients | Outcome | Result | Citation |

| Meta-analysis (adjuvant) | 1503 | 5-year Overall Survival Odds Ratio | 0.70 (p=0.01) | [3][14] |

| Phase II (maintenance) | 58 | Median Progression-Free Survival | 3.2 months (vs 3.6 months observation) | [8][20] |

| Phase II (maintenance) | 58 | Median Overall Survival | 14.2 months (vs 14.2 months observation) | [8][20] |

| Adjuvant (vs surgery alone) | - | 5-year Survival Rate (T2 cancer) | 83.0% (vs 76.9% control) | [9] |

Table 4: Efficacy of S-1 in Pancreatic Cancer

| Study/Regimen | Number of Patients | Overall Response Rate (%) | Median Progression-Free Survival (months) | Median Overall Survival (months) | Citation |

| Phase II (S-1 + Radiotherapy) | 50 | 30% (PR) | 6.7 | 14.3 | [4] |

| GEST Study (S-1 vs Gemcitabine) | - | 21% | - | Non-inferior to Gemcitabine | [21] |

| PAN-01 (Standard vs Alternate-day) | 185 | - | 4.2 (standard) vs 3.0 (alternate) | 10.4 (standard) vs 9.4 (alternate) | [22] |

| Phase II (Gemcitabine + S-1 + Erlotinib) | - | 32-48% | - | 8-12 | [11] |

| NASCA (S-1 combination) | 90 | 51.1% | 7.9 | - | [23] |

Table 5: Comparative Toxicity Profiles of 5-FU and Capecitabine

| Adverse Event (Grade 3/4) | 5-FU based regimens | Capecitabine-based regimens | Citation |

| Neutropenia | Higher incidence | Lower incidence | [24] |

| Stomatitis | Higher incidence | Lower incidence | [24] |

| Diarrhea | Similar incidence | Similar or slightly higher incidence | [24] |

| Hand-Foot Syndrome | Lower incidence | Higher incidence | [6][24] |

Detailed Experimental Protocols

Synthesis of 5-Fluorouracil

A common laboratory-scale synthesis of 5-fluorouracil involves the direct fluorination of uracil.[25][26][27]

Materials:

-

Uracil

-

Anhydrous hydrogen fluoride (HF) or acetic acid

-

Fluorine gas (diluted with an inert gas like nitrogen)

-

Inert gas (e.g., Nitrogen)

-

Reaction vessel (e.g., three-necked flask) equipped with a stirrer and gas inlet/outlet

-

Cooling bath (e.g., ice bath)

-

Apparatus for thin-layer chromatography (TLC)

Procedure:

-

Suspend uracil in the chosen diluent (e.g., acetic acid or anhydrous HF) in the reaction vessel.

-

Cool the reaction mixture to the appropriate temperature (e.g., 20°C for acetic acid, 0-5°C for HF).[25]

-

Bubble a mixture of fluorine gas and nitrogen gas through the vigorously stirred suspension. The fluorine to uracil molar ratio is typically around 1.2:1.[26]

-

Monitor the reaction progress by TLC until the initial uracil spot disappears.

-

Upon completion, stop the gas flow and process the reaction mixture to isolate the 5-fluorouracil product. This may involve distillation of the solvent, dissolution in a basic solution, filtration, acidification to precipitate the product, and subsequent crystallization.[25]

The following workflow diagram outlines the general steps for the synthesis of 5-fluorouracil.

Caption: General workflow for the synthesis of 5-Fluorouracil.

Thymidylate Synthase Inhibition Assay

The inhibition of thymidylate synthase (TS) by FdUMP is a key measure of 5-FU's activity. A common method to assess this is the tritiated 5-fluoro-2'-deoxyuridylate (FdUMP)-binding assay.[28][29]

Materials:

-

Tumor tissue or cell lysate

-

Tritiated FdUMP ([³H]FdUMP)

-

5,10-methylenetetrahydrofolate

-

Buffer solutions

-

Scintillation counter

Procedure:

-

Prepare a homogenate or lysate from the tumor tissue or cells.

-

Incubate the lysate with [³H]FdUMP and 5,10-methylenetetrahydrofolate to allow the formation of the ternary complex with TS.

-

Separate the protein-bound [³H]FdUMP from the free [³H]FdUMP, for example, by precipitation with trichloroacetic acid followed by filtration.

-

Quantify the amount of bound [³H]FdUMP using a scintillation counter. This value is proportional to the amount of active TS in the sample.

-

To measure the inhibition by 5-FU, pre-treat cells or animals with 5-FU before preparing the lysate and compare the amount of free TS to untreated controls.

Measurement of 5-FU in Plasma

Therapeutic drug monitoring of 5-FU is crucial for optimizing dosage and minimizing toxicity. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific method for this purpose.[30][31][32][33][34]

Materials:

-

Patient plasma sample

-

Internal standard (e.g., 5-bromouracil or ¹⁵N₂-5-FU)

-

Protein precipitation agent (e.g., acetonitrile)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

HPLC system with a suitable column (e.g., C18 or porous graphitic carbon)

-

Tandem mass spectrometer

Procedure:

-

Add the internal standard to the plasma sample.

-

Deproteinize the plasma, for example, by adding acetonitrile and centrifuging.

-

Extract the 5-FU and internal standard from the supernatant using an organic solvent.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

Inject the sample into the HPLC-MS/MS system.

-

Quantify the 5-FU concentration by comparing the peak area ratio of 5-FU to the internal standard against a calibration curve.

Signaling Pathways Affected by 5-Fluoropyrimidines

The cellular response to 5-FU-induced damage involves the activation of various signaling pathways, primarily those related to cell cycle arrest and apoptosis.

Caption: Key signaling pathways affected by 5-Fluorouracil-induced cellular damage.

The DNA damage and RNA dysfunction caused by 5-FU metabolites trigger a p53-dependent response, leading to cell cycle arrest at the G1/S and G2/M checkpoints and the induction of apoptosis.[13][35][36] Additionally, 5-FU can activate the NF-κB signaling pathway, which is involved in inflammatory responses and can also influence cell survival and death.[13]

Conclusion

From its rational design in the 1950s to the development of sophisticated oral prodrugs, the journey of 5-fluoropyrimidines is a testament to the power of scientific inquiry in medicine. Despite the advent of targeted therapies and immunotherapies, 5-FU and its derivatives remain indispensable tools in the oncologist's armamentarium. A thorough understanding of their history, mechanisms of action, and clinical application is essential for researchers and drug development professionals seeking to build upon this remarkable legacy and develop even more effective and safer cancer therapies for the future.

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. Capecitabine - Wikipedia [en.wikipedia.org]

- 3. ascopubs.org [ascopubs.org]

- 4. A phase II study of oral S-1 with concurrent radiotherapy followed by chemotherapy with S-1 alone for locally advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Continuous systemic 5-fluorouracil infusion in advanced colorectal cancer: results in 91 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Maintenance treatment of Uracil and Tegafur (UFT) in responders following first-line fluorouracil-based chemotherapy in metastatic gastric cancer: a randomized phase II study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of adjuvant UFT for gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oncodaily.com [oncodaily.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Comparison of the Efficacy and Safety of S-1-Based and Capecitabine-Based Regimens in Gastrointestinal Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A phase II trial of 5-fluorouracil and 1-leucovorin in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An Update on Randomized Clinical Trials in Metastatic Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Randomised, phase II trial comparing oral capecitabine (Xeloda®) with paclitaxel in patients with metastatic/advanced breast cancer pretreated with anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Capecitabine for Breast Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 19. Adjuvant Capecitabine for Early Breast Cancer: 15-Year Overall Survival Results From a Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Maintenance treatment of Uracil and Tegafur (UFT) in responders following first-line fluorouracil-based chemotherapy in metastatic gastric cancer: a randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. S-1 in the treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ascopubs.org [ascopubs.org]

- 23. ascopubs.org [ascopubs.org]

- 24. Adverse Event Profiles of 5-Fluorouracil and Capecitabine: Data Mining of the Public Version of the FDA Adverse Event Reporting System, AERS, and Reproducibility of Clinical Observations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]

- 26. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. In vivo kinetics of thymidylate synthetase inhibition of 5-fluorouracil-sensitive and -resistant murine colon adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. nvkc.nl [nvkc.nl]

- 31. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]

- 32. Evaluation of the 5-fluorouracil plasma level in patients with colorectal cancer undergoing continuous infusion chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 33. manual.cpy.cuhk.edu.hk [manual.cpy.cuhk.edu.hk]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 5-Fluoro-4-hydroxypyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-4-hydroxypyrimidine, a fluorinated derivative of the pyrimidine core structure, is a compound of significant interest in medicinal chemistry and drug development. Its structural similarity to naturally occurring nucleobases makes it a candidate for investigation as an antimetabolite, particularly in oncology and virology. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and formulation to biological activity and pharmacokinetics. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant chemical and biological pathways.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 5-fluoropyrimidin-4(3H)-one, 4-Hydroxy-5-fluoropyrimidine | [1] |

| CAS Number | 671-35-2 | [2][3] |

| Molecular Formula | C₄H₃FN₂O | [3] |

| Molecular Weight | 114.08 g/mol | [3] |

| Appearance | White to off-white solid | - |

| Melting Point | 204-205 °C | [1] |

| Boiling Point | Decomposes or sublimes at elevated temperatures. The previously reported value of 200.5 °C at 760 mmHg is inconsistent with the high melting point. | [4] |

| Density (estimate) | 1.3658 g/cm³ | [1] |

Solubility and Partitioning

| Property | Value (Predicted/Comparative) | Source |

| Water Solubility | Predicted to be sparingly soluble. The related compound 4-Ethyl-5-fluoro-6-hydroxypyrimidine has a water solubility of 94.9 g/L at 20°C. | |

| Solubility in Organic Solvents | Predicted to be slightly soluble in chloroform and methanol. | |

| LogP (Octanol-Water Partition Coefficient) | Predicted value for the related 4-Ethyl-5-fluoro-6-hydroxypyrimidine is 0.19 at 20°C. | [5] |

Acidity

| Property | Value (Predicted) | Source |

| pKa (acidic) | 7.52 ± 0.50 (for the related 4-Ethyl-5-fluoro-6-hydroxypyrimidine) | [5] |

Spectral Data

| Property | Value (Predicted/Comparative) | Source |

| UV-Vis (λmax) | Pyrimidine derivatives typically absorb in the range of 260 nm. For example, 5-Fluorouracil has a λmax of approximately 266 nm. | [6][7] |

| ¹H NMR | Predicted spectra for similar pyrimidine structures show characteristic peaks for the pyrimidine ring protons. | [8] |

| ¹³C NMR | Predicted spectra for pyrimidine derivatives can be used as a fingerprint for structural confirmation. | [9][10] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory techniques and can be adapted for this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 185 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.

Solubility Determination (Qualitative)

Principle: This method provides a qualitative assessment of the solubility of a compound in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Pipettes

Solvents:

-

Water (deionized)

-

Ethanol

-

Methanol

-

Chloroform

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is classified as "soluble" in that solvent at that concentration.

-

If undissolved solid remains, the compound is "sparingly soluble" or "insoluble."

-

To further assess sparingly soluble compounds, the mixture can be gently heated, and any change in solubility noted. The solution should be cooled to room temperature to check for precipitation.

pKa Determination by UV-Vis Spectrophotometry

Principle: The pKa of a compound can be determined by measuring the change in its UV-Vis absorbance spectrum as a function of pH. The Henderson-Hasselbalch equation is used to relate the absorbance data to the pKa.

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Reagents:

-

Stock solution of this compound in a suitable solvent (e.g., methanol or water)

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 6 to 9).

Procedure:

-

Prepare a series of solutions of this compound at a constant concentration in the different buffer solutions.

-

Record the UV-Vis spectrum (e.g., from 200 nm to 400 nm) for each buffered solution.

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

Plot absorbance at a selected wavelength versus pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.

-

Alternatively, use the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - AB) / (AA - A)] where:

-

A is the absorbance at a given pH.

-

AA is the absorbance of the fully protonated (acidic) form.

-

AB is the absorbance of the fully deprotonated (basic) form.

-

-

Calculate the pKa for each pH value and determine the average.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key chemical and biological concepts related to this compound.

Tautomerism of this compound

This compound can exist in tautomeric forms, primarily the hydroxy (enol) and oxo (keto) forms. The equilibrium between these tautomers is a critical aspect of its chemical reactivity and biological interactions.

Caption: Keto-enol tautomerism of this compound.

Metabolic Pathway of a Related Compound: 5-Fluorouracil

This compound is structurally related to the well-known anticancer drug 5-fluorouracil (5-FU). The metabolic activation of 5-FU is a critical pathway for its cytotoxic effects. A simplified representation of this pathway provides context for the potential biological relevance of fluorinated pyrimidines.

Caption: Simplified metabolic activation pathway of 5-Fluorouracil.

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of this compound. The presented data, including general, physical, solubility, and acidic properties, alongside detailed experimental protocols, offer a valuable resource for researchers. While some properties are based on predictions and comparisons with structurally similar molecules due to the limited availability of experimental data, this guide serves as a robust starting point for further investigation. The visualizations of tautomerism and a relevant metabolic pathway provide a deeper insight into the chemical behavior and potential biological significance of this compound. Accurate characterization of these fundamental properties is essential for advancing the research and development of this compound and related compounds in the scientific community.

References

- 1. 671-35-2 CAS MSDS (4-Hydroxy-5-fluorpyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. capotchem.com [capotchem.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. 4-Ethyl-5-fluoro-6-hydroxypyrimidine | 137234-87-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. Visualizer loader [nmrdb.org]

A Technical Guide to the Solubility and Stability of 5-Fluoro-4-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility and stability characteristics of 5-Fluoro-4-hydroxypyrimidine (CAS No. 671-35-2). Due to the limited availability of direct experimental data for this compound in public literature, this guide leverages data from its predominant tautomeric form, 5-Fluorouracil (5-FU), a structurally analogous and extensively studied chemotherapeutic agent. The principles, experimental protocols, and data presented for 5-FU serve as a robust proxy for understanding and predicting the behavior of this compound.

Poor aqueous solubility and chemical instability are significant hurdles in drug development, capable of limiting bioavailability, compromising shelf-life, and affecting therapeutic efficacy and safety.[1] This guide offers detailed experimental methodologies and data to support formulation development, analytical method design, and regulatory submissions.

Section 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For pyrimidine derivatives, solubility can be influenced by factors such as solvent polarity, temperature, and the presence of different functional groups on the pyrimidine ring.[2] Studies on various pyrimidine derivatives have shown that solubility generally increases with temperature, indicating an endothermic dissolution process.[2][3][4]

Quantitative Solubility Data (5-Fluorouracil as Proxy)

The following table summarizes the mole fraction solubility (x) of 5-Fluorouracil in a range of pure solvents at various temperatures. This data is crucial for selecting appropriate solvent systems for formulation, purification, and analytical testing.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Water | 293.0 | 2.1 x 10⁻³ |

| Water | 298.0 | 1.9 x 10⁻³ |

| Acetone | 278.15 - 333.15 | (Data not specified) |

| Acetonitrile | 278.15 - 333.15 | (Data not specified) |

| n-Butanol | 278.15 - 333.15 | (Data not specified) |

| 1,4-Dioxane | 278.15 - 333.15 | (Data not specified) |

| Ethanol | 278.15 - 333.15 | (Data not specified) |

| Ethyl Acetate | 278.15 - 333.15 | (Data not specified) |

| Methanol | 278.15 - 333.15 | (Data not specified) |

| Isopropanol | 278.15 - 333.15 | (Data not specified) |

| 1-Propanol | 278.15 - 333.15 | (Data not specified) |

| Tetrahydrofuran | 278.15 - 333.15 | (Data not specified) |

| Data derived from studies on 5-Fluorouracil (5-FU). The solubility of 5-FU was observed to increase with rising temperatures across all tested solvents.[5] |

Experimental Protocol: Thermodynamic Solubility Determination

This protocol details the gravimetric method for establishing the equilibrium solubility of a compound.[2][3]

-

Sample Preparation : Add an excess amount of solid this compound powder to a sealed vial containing a known mass or volume of the selected solvent (e.g., methanol, ethanol, water).[1][2] The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration : Place the vial in a constant temperature shaker bath. Agitate the suspension continuously for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, cease agitation and allow the solid to settle. Centrifuge the sample to ensure a clear separation of the solid and liquid phases.

-

Sampling : Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation, the sampling device (e.g., syringe) should be pre-warmed to the experimental temperature.

-

Quantification : Accurately weigh the collected aliquot. Evaporate the solvent under controlled conditions (e.g., vacuum oven) until a constant weight of the dried solute is achieved. The mass of the dissolved compound is determined by the difference.

-

Calculation : Calculate the solubility as a mole fraction or in mass/volume units (e.g., mg/mL). The experiment should be repeated at various temperatures (e.g., from 293.15 K to 313.15 K) to determine the temperature dependency.[2]

Visualization: Thermodynamic Solubility Workflow

Caption: Workflow for determining thermodynamic solubility.

Section 2: Stability Profile and Degradation Pathways

Forced degradation studies are essential for understanding the chemical stability of a drug substance.[6] These studies, conducted under conditions more severe than standard accelerated stability testing, help identify potential degradation products and establish degradation pathways.[6][7] This information is critical for developing stable formulations and establishing stability-indicating analytical methods.[7][8]

Summary of Stability Data (5-Fluorouracil as Proxy)

The stability of 5-FU solutions is highly dependent on pH, temperature, and light exposure.

| Condition | Concentration | Storage | Observation |

| Temperature | 10 & 50 mg/mL | 4 °C | Crystallization occurs in less than 24 hours.[9] |

| 0.2 mg/mL in 0.9% NaCl | 4 °C | Crystallization occurs within 48 hours.[9] | |

| Light & Temp. | 50 mg/mL | 21 °C, in darkness | Stable for 7 days (<2% degradation).[9] |

| 50 mg/mL | 21 °C, in darkness | ~10% degradation after 14 days; ~18% after 30 days.[9] | |

| pH (Aqueous) | (Not specified) | 37 °C | Degradation is acid-catalyzed; minimal degradation observed above pH 5.[10] |

Experimental Protocol: Forced Degradation Study

A typical forced degradation study involves exposing the API to stress conditions including hydrolysis, oxidation, photolysis, and thermal stress.[6][7]

-

Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Acid and Base Hydrolysis :

-

Acid : Add an appropriate volume of hydrochloric acid (e.g., 0.1 N HCl) to the stock solution.

-

Base : Add an appropriate volume of sodium hydroxide (e.g., 0.1 N NaOH) to a separate aliquot of the stock solution.

-

Incubate samples at a controlled temperature (e.g., 60-80 °C) and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

-

Oxidative Degradation :

-

Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the stock solution.

-

Keep the sample at room temperature and protect it from light. Collect aliquots at specified time intervals.

-

-

Thermal Degradation :

-

Expose the solid API powder to dry heat in a controlled oven (e.g., 80-100 °C) for a set period.

-

Also, heat the stock solution under reflux.

-

Dissolve the heat-treated solid or dilute the heated solution for analysis.

-

-

Photolytic Degradation :

-

Expose the solid API and the stock solution to a combination of UV and visible light, as specified by ICH guideline Q1B.

-

A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

-

Sample Analysis : Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS) to identify and characterize degradation products.[8][11][12] The goal is to achieve 5-20% degradation of the active substance.[7]

Visualization: Forced Degradation Study Workflow

Caption: General workflow for a forced degradation study.

Potential Degradation Pathway

The degradation of 5-Fluorouracil involves enzymatic catabolism, which can serve as a model for the potential breakdown of this compound. The pathway involves successive reduction and ring-opening steps.

References

- 1. benchchem.com [benchchem.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. researchgate.net [researchgate.net]

- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 5. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biomedres.us [biomedres.us]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Spectroscopic Data and Analysis of 5-Fluoro-4-hydroxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-4-hydroxypyrimidine (CAS No. 671-35-2), a key intermediate in pharmaceutical synthesis. The following sections detail the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the characterization and quality control of this compound.

Compound Information

| Property | Value |

| IUPAC Name | 5-Fluoro-1H-pyrimidin-4-one |

| Synonyms | 5-Fluoropyrimidin-4-ol, Fluoxidine |

| CAS Number | 671-35-2 |

| Molecular Formula | C₄H₃FN₂O |

| Molecular Weight | 114.08 g/mol [1] |

| Physical Form | Solid |

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound based on its chemical structure and analysis of related pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | br s | 1H | N-H (pyrimidine) |

| ~8.1 | d | 1H | H-6 |

| ~7.8 | d | 1H | H-2 |

Solvent: DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). 'd' denotes a doublet, and 'br s' denotes a broad singlet.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~160 | C-4 |

| ~155 (d) | C-2 |

| ~140 (d) | C-5 |

| ~130 (d) | C-6 |

Solvent: DMSO-d₆. 'd' denotes a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad | N-H and O-H stretching |

| ~1700 | Strong | C=O stretching (amide) |

| ~1650 | Medium | C=C and C=N stretching |

| ~1250 | Strong | C-F stretching |

Sample prepared as a KBr pellet or thin solid film.

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| m/z Value | Interpretation |

| 114 | [M]⁺ (Molecular Ion) |

| 86 | [M - CO]⁺ |

| 69 | Fragment from ring cleavage |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. The spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[2] The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe. The sample is vaporized and then ionized by a beam of electrons. The resulting fragments are separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a solid sample like this compound.

Caption: Workflow for Spectroscopic Analysis.

Logical Relationships in Spectroscopic Data Interpretation

This diagram outlines the logical connections between the different types of spectroscopic data and the structural information they provide for this compound.

Caption: Spectroscopic Data Interpretation Logic.

References

The Therapeutic Promise of Pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental building block of nucleic acids, has emerged as a "privileged structure" in medicinal chemistry. Its inherent ability to interact with a wide array of biological targets has propelled the development of a multitude of therapeutic agents across diverse disease areas. This technical guide provides an in-depth exploration of the therapeutic relevance of pyrimidine derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Introduction: The Versatility of the Pyrimidine Core

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms, is a cornerstone of life, forming the structural basis of uracil, cytosine, and thymine in RNA and DNA.[1] This intrinsic biological relevance allows pyrimidine derivatives to act as effective mimics or antagonists of endogenous molecules, thereby modulating various physiological and pathological processes.[2] The synthetic tractability of the pyrimidine ring has further fueled its exploration, leading to a vast library of derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3][4]

Anticancer Activity: Targeting the Engines of Cell Growth

A significant focus of pyrimidine derivative research has been in oncology. These compounds exert their anticancer effects through diverse mechanisms, most notably by inhibiting key enzymes and signaling pathways that drive tumor progression.

Mechanism of Action: Inhibition of Kinase Signaling

Many pyrimidine derivatives function as potent inhibitors of protein kinases, enzymes that play a central role in cellular signaling and are often dysregulated in cancer.[5]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration.[6] Mutations and overexpression of EGFR are common in various cancers, including non-small-cell lung cancer (NSCLC).[7][8] Pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) compete with ATP at the kinase domain, blocking downstream signaling and inhibiting tumor growth.[8][9]

-